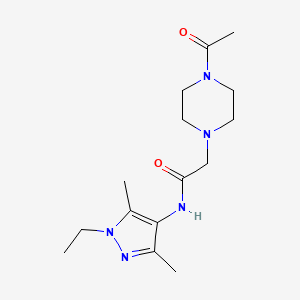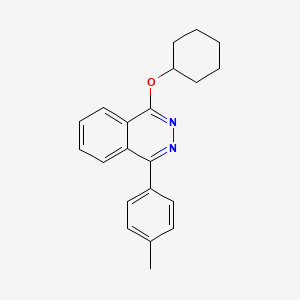![molecular formula C9H10N2O6S B4085056 N-[(2-methyl-5-nitrophenyl)sulfonyl]glycine](/img/structure/B4085056.png)
N-[(2-methyl-5-nitrophenyl)sulfonyl]glycine
Übersicht
Beschreibung
N-[(2-methyl-5-nitrophenyl)sulfonyl]glycine, commonly known as MNSG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNSG is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against various enzymes.
Wissenschaftliche Forschungsanwendungen
MNSG has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. MNSG has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, MNSG has been studied for its potential use as a fluorescent probe for imaging applications.
Wirkmechanismus
MNSG exerts its inhibitory activity by binding to the active site of enzymes and blocking their activity. The sulfonamide group of MNSG is thought to play a crucial role in its inhibitory activity by mimicking the transition state of the enzyme-catalyzed reaction.
Biochemical and Physiological Effects:
MNSG has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, an enzyme that plays a crucial role in acid-base balance in the body. MNSG has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that play a crucial role in the transmission of nerve impulses. Additionally, MNSG has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Vorteile Und Einschränkungen Für Laborexperimente
MNSG has several advantages for lab experiments. It is a potent inhibitor of various enzymes and can be used to study their activity in vitro. Additionally, MNSG can be used as a fluorescent probe for imaging applications. However, MNSG has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of MNSG. One potential application is its use as a therapeutic agent for the treatment of cancer. MNSG has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a cancer drug. Additionally, MNSG could be further studied for its potential as a fluorescent probe for imaging applications. Further studies could also explore the potential of MNSG as an inhibitor of other enzymes and its potential applications in other fields of research.
Conclusion:
In conclusion, MNSG is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory activity against various enzymes and has been shown to exhibit anticancer activity and potential use as a fluorescent probe. While MNSG has several advantages for lab experiments, its synthesis is relatively expensive and requires specialized equipment and expertise. Further studies could explore its potential as a therapeutic agent for the treatment of cancer and its potential applications in other fields of research.
Eigenschaften
IUPAC Name |
2-[(2-methyl-5-nitrophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c1-6-2-3-7(11(14)15)4-8(6)18(16,17)10-5-9(12)13/h2-4,10H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISWIXLYKWWBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-5-nitrophenyl)sulfonylamino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



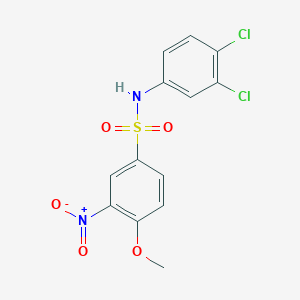
![8-(2-bromophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4084997.png)

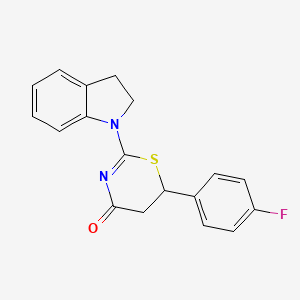
![1-[(3,4-dihydro-1(2H)-quinolinylsulfonyl)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4085013.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4085019.png)
![ethyl 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B4085029.png)
![N-1,3-benzothiazol-2-yl-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4085030.png)
![N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4085033.png)
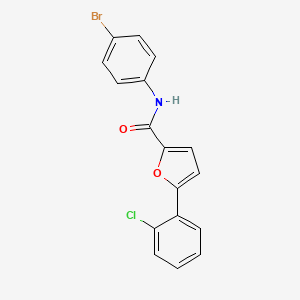
![ethyl 4-{5-iodo-2-[(3-pyridinylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4085042.png)
![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4085045.png)
